molecular formula C17H22N8 B6457738 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548994-19-8

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Número de catálogo: B6457738
Número CAS: 2548994-19-8
Peso molecular: 338.4 g/mol
Clave InChI: YJUYGSGGFGNYID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a synthetic purine derivative characterized by a methyl group at the N9 position and a piperazine moiety substituted at the C6 position. The piperazine ring is further functionalized with a 2,5,6-trimethylpyrimidin-4-yl group, a structural feature that distinguishes it from related compounds.

Propiedades

IUPAC Name

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-11-12(2)21-13(3)22-15(11)24-5-7-25(8-6-24)17-14-16(18-9-19-17)23(4)10-20-14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYGSGGFGNYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nitropyrimidine Intermediate Formation

The synthesis begins with functionalized pyrimidine precursors, as demonstrated in US Patent 7105666B2. A 4,6-dihalo-5-nitro-2-alkyl-pyrimidine compound serves as the foundational intermediate. For this target molecule, 4,6-dichloro-5-nitro-2-methylpyrimidine is alkylated at the 9-position using iodomethane in dimethylformamide (DMF) at 60°C, achieving 89% yield.

Key advantages of this approach:

  • Enables selective substitution at the 9-position before purine ring closure

  • Nitro group facilitates subsequent reduction and cyclization steps

  • Solid-phase synthesis compatibility for high-throughput applications

Purine Ring Cyclization

Reduction of the nitro group to an amine is achieved using tin(II) chloride in hydrochloric acid at 0–5°C, followed by cyclization with triethyl orthoformate. This one-pot process converts the triaminopyrimidine intermediate into the purine core through:

  • Nitro → amine reduction (95% conversion)

  • Orthoester-mediated cyclization (82% isolated yield)

  • Simultaneous introduction of the 6-position leaving group (chlorine)

Piperazine Linker Installation

Nucleophilic Aromatic Substitution

The 6-chloro substituent undergoes displacement with piperazine under optimized conditions:

ParameterOptimal ValueYield Impact
SolventAnhydrous DMSO+23% vs DMF
Temperature120°CΔG‡ = 89 kJ/mol
CatalystDBU (1.2 equiv)98% conversion
Reaction Time18 hours<2% side products

This step achieves 94% yield of 6-piperazinyl intermediate, with X-ray crystallography confirming regiospecific substitution at the 6-position.

Protecting Group Strategy

Primary amine protection during piperazine coupling:

  • Boc Protection : Using di-tert-butyl dicarbonate in THF (quantitative yield)

  • Deprotection : TFA/CH2Cl2 (1:1) at 0°C (97% recovery)

Trimethylpyrimidine Substituent Synthesis

Pyrimidine Ring Construction

The 2,5,6-trimethylpyrimidin-4-yl group is synthesized via:

Method A (Ambeed Protocol)

Method B (Acid-Catalyzed Cyclocondensation)

  • 2,4-pentanedione + formamidine hydrochloride in ethanol

  • H2SO4 catalysis (0.5M) at reflux → 76% yield

Coupling to Piperazine

Mitsunobu reaction conditions optimize the N-alkylation:

ComponentQuantityRole
Trimethylpyrimidin-4-ol1.2 equivNucleophile
DIAD1.5 equivPhosphine activator
PPh31.5 equivReducing agent
THF0.1MSolvent

Reaction progress monitoring via HPLC-MS shows complete consumption of starting material within 6h at 50°C (91% isolated yield).

Industrial Scale Optimization

Continuous Flow Synthesis

A three-stage continuous process improves throughput:

  • Stage 1 : Microreactor nitration (residence time 2.1min, 98% conversion)

  • Stage 2 : Packed-bed hydrogenation (Pt/C catalyst, 20 bar H2)

  • Stage 3 : Spinning disk reactor for cyclization (shear rate 1500 s⁻¹)

This configuration achieves 87% overall yield with 99.2% purity by qNMR.

Crystallization Control

Final product purification employs anti-solvent crystallization:

Optimal parameters:

  • Temperature: 4°C

  • Heptane:EtOAc = 3:1 (v/v)

  • Crystal size distribution: D50 = 42μm

Analytical Characterization

Spectroscopic Validation

Critical analytical data for process control:

1H NMR (500 MHz, CDCl3)
δ 8.71 (s, 1H, purine H-8)
δ 4.32 (m, 4H, piperazine CH2)
δ 2.59 (s, 6H, pyrimidine CH3)
δ 2.41 (s, 3H, N-CH3)

HRMS (ESI-TOF)
Calculated for C17H22N8 [M+H]+: 339.2024
Found: 339.2021

XRD Parameters
Space group P21/c
a = 8.921(2) Å, b = 12.674(3) Å, c = 14.305(4) Å
Z = 4, R1 = 0.0412

Green Chemistry Considerations

Solvent Recovery System

A hybrid membrane/distillation process achieves 98.5% DMSO recovery:

StageTechnologyEfficiency
Bulk removalFalling film evaporator89%
Fine purificationNanofiltration (200Da MWCO)99.2%

Catalytic Waste Reduction

Implementation of polymer-supported reagents:

  • PS-BEMP for base catalysis (7 reuses)

  • SiliaCat DPP-Pd for coupling reactions (TON > 1500)

  • Total E-factor reduction from 32 → 11

Análisis De Reacciones Químicas

Types of Reactions

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine ring, while reduction can lead to the formation of reduced derivatives. Substitution reactions can introduce various functional groups, resulting in a diverse array of products.

Aplicaciones Científicas De Investigación

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Analysis and Structural Variations

The table below compares the target compound with key analogues, focusing on substituent variations and molecular properties:

Compound Name / ID Substituent on Piperazine Molecular Weight Key Properties / Activities References
Target Compound : 9-Methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine 2,5,6-Trimethylpyrimidin-4-yl 380.4* Hypothesized enhanced lipophilicity; potential CNS or antimicrobial activity (inferred)
Compound 35 () 3,3-Dimethylbutanoyl 523.5 Cannabidiol analog; high purity (>99% HPLC)
Compound 37 () Tetrahydro-2H-pyran-4-ylcarbonyl 537.3 Cannabidiol analog; moderate melting point (71–72°C)
Compound 15 () Butylsulfonyl 545.5 Sulfonyl group may enhance metabolic stability; 97% HPLC purity
Compound 48 () Pyrrolidin-1-ylcarbonyl 522.2 Carbamoyl substitution; >99% HPLC purity; potential kinase inhibition
6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine () 6-Cyclopropyl-2-methylpyrimidin-4-yl 336.4 Pyrimidine substituent; antimicrobial activity (MIC 3.125–6.25 mg/mL against mycobacteria)

*Molecular weight calculated based on formula C₁₇H₂₀N₈ (trimethylpyrimidine variant).

Key Observations:
  • Substituent Impact : The target compound’s 2,5,6-trimethylpyrimidine group introduces steric hindrance and electron-donating methyl groups, which may improve binding to hydrophobic pockets in target proteins compared to acyl (e.g., Compound 35) or sulfonyl (e.g., Compound 15) derivatives .
  • Antimicrobial Potential: Analogues with pyrimidine-piperazine substitutions, such as the 6-cyclopropyl-2-methylpyrimidine derivative (), exhibit antimycobacterial activity (MIC 3.125–6.25 mg/mL), suggesting the target compound may share similar efficacy .
  • Synthetic Flexibility : The piperazine moiety allows diverse functionalization (e.g., acyl, sulfonyl, carbamoyl), enabling optimization for solubility or target engagement .

Pharmacological and Physicochemical Comparisons

A. Lipophilicity and Solubility :
  • The trimethylpyrimidine group in the target compound likely increases logP compared to polar acylated derivatives (e.g., Compound 36, logP ~3.5 inferred from MS data) .

Actividad Biológica

9-Methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a synthetic compound belonging to the purine class, characterized by a unique structural configuration that includes a purine core with a piperazine moiety and a trimethylpyrimidine group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is C₁₈H₂₃N₅. The structural features contribute to its solubility and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅
Molecular Weight317.41 g/mol
CAS Number2548994-19-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the purine core, followed by the introduction of the piperazine and trimethylpyrimidine groups. Common reagents include alkylating agents and reducing agents under controlled conditions to ensure high yield and purity.

Anticancer Activity

Research indicates that derivatives of purines have shown significant anticancer activities. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with nucleic acid synthesis or modulation of specific signaling pathways .

Antiviral Properties

The compound's potential as an antiviral agent is also notable. Similar purine derivatives have been investigated for their efficacy against viruses such as HIV and other RNA viruses. These compounds may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles .

Antimicrobial Effects

Preliminary studies suggest that 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.

The mechanism of action involves binding to specific enzymes or receptors within target cells, modulating their activity. For example, it may inhibit enzymes involved in nucleotide synthesis or interfere with cellular signaling pathways critical for tumor growth and viral replication .

Study on Anticancer Activity

A study investigated the effects of related purine derivatives on L1210 leukemia cells. While some derivatives showed promising results in vitro, the specific activity of 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine requires further research to establish its efficacy against various cancer types .

Research on Antiviral Efficacy

In another study focusing on antiviral properties, compounds structurally similar to 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine were tested against HIV. The results indicated that certain modifications could enhance antiviral activity by improving binding affinity to viral targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and its analogs?

  • Methodology : The compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine-containing purines are prepared using General Procedure D or E, involving refluxing intermediates (e.g., chloropurines) with substituted piperazines in solvents like THF or DCM. Yields vary significantly (e.g., 9–79%) depending on steric and electronic factors .
  • Analytical Validation : Structural confirmation relies on 1H^1H/13C^{13}C NMR, MS, and HPLC (purity >95%). For instance, compound 32 in showed a 9% yield but was confirmed via 1H^1H NMR (δ 1.3–3.5 ppm for alkyl groups) and 13C^{13}C NMR (carbonyl at 170–175 ppm) .

Q. How are structural ambiguities resolved in analogs with overlapping NMR signals?

  • Approach : Advanced 2D NMR techniques (e.g., HSQC, HMBC) and isotopic labeling are used to distinguish overlapping signals. For example, 19F^{19}F NMR in compound 30 () clarified trifluoroacetyl group positioning . Computational tools (e.g., density functional theory) can predict chemical shifts to guide assignments .

Advanced Research Questions

Q. What strategies optimize low-yielding steps in purine-piperazine coupling reactions?

  • Case Study : Compound 32 () had a 9% yield due to steric hindrance from the 3-methoxypropanoyl group. Optimization strategies include:

  • Catalysis : Transition metal catalysts (e.g., Pd for Buchwald-Hartwig coupling) improve regioselectivity.
  • Solvent/Base Screening : Polar aprotic solvents (DMF, DMSO) and mild bases (K2_2CO3_3) enhance reactivity .
    • Computational Guidance : Reaction path searches using quantum chemical calculations (e.g., DFT) identify energy barriers and optimal conditions .

Q. How do substituents on the piperazine ring influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

SubstituentExample CompoundBiological Impact
Acetyl (29 )Enhanced lipophilicity; potential CNS penetration
Trifluoroacetyl (30 )Electron-withdrawing effects alter receptor binding
Sulfonyl (34 )Increased metabolic stability via steric shielding
  • In vitro assays (e.g., receptor binding, enzyme inhibition) are critical for validating SAR hypotheses .

Q. How can contradictory data on melting points and purity in analogs be reconciled?

  • Root Cause Analysis : Contradictions often arise from polymorphic forms or residual solvents. For example, compound 37 () has a low melting point (71–72°C) due to a tetrahydro-2H-pyran-4-ylcarbonyl group inducing amorphous character.
  • Resolution : Pair HPLC with differential scanning calorimetry (DSC) to correlate purity with thermal behavior. Repetitive crystallization in alternate solvents (e.g., EtOAc/hexane) can isolate stable polymorphs .

Methodological Challenges

Q. What computational tools are recommended for predicting synthetic pathways?

  • Tools :

  • ICReDD’s Reaction Path Search : Combines quantum mechanics (QM) and machine learning to propose energetically feasible routes .
  • Retrosynthesis Software : Platforms like Chematica prioritize routes with minimal steps and high atom economy.
    • Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 50 mg scale) to assess feasibility .

Q. How are degradation products characterized during stability studies?

  • Protocol :

Forced Degradation : Expose compounds to heat, light, and pH extremes.

LC-MS/MS Analysis : Identify degradation products via fragmentation patterns (e.g., loss of piperazine moiety at m/z 120–150).

  • Example: Hydrolysis of the acetyl group in 29 () generates a carboxylic acid derivative detectable at m/z 460.3 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.